L-K6L9
Description
The compound H-Leu-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Leu-Leu-NH2 is a peptide composed of a sequence of amino acids: leucine (Leu) and lysine (Lys). Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biotechnology.
Properties
Molecular Formula |
C90H174N22O15 |
|---|---|
Molecular Weight |
1804.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C90H174N22O15/c1-52(2)43-61(97)77(114)99-62(31-19-25-37-91)80(117)107-73(49-58(13)14)88(125)110-69(45-54(5)6)84(121)102-63(32-20-26-38-92)78(115)100-65(34-22-28-40-94)81(118)108-74(50-59(15)16)89(126)111-70(46-55(7)8)85(122)103-64(33-21-27-39-93)79(116)101-66(35-23-29-41-95)82(119)109-75(51-60(17)18)90(127)112-71(47-56(9)10)86(123)104-67(36-24-30-42-96)83(120)106-72(48-57(11)12)87(124)105-68(76(98)113)44-53(3)4/h52-75H,19-51,91-97H2,1-18H3,(H2,98,113)(H,99,114)(H,100,115)(H,101,116)(H,102,121)(H,103,122)(H,104,123)(H,105,124)(H,106,120)(H,107,117)(H,108,118)(H,109,119)(H,110,125)(H,111,126)(H,112,127)/t61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-/m0/s1 |
InChI Key |
MGRVUOHLBGAMAI-DMRUZIJISA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Leu-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like H-Leu-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Leu-Leu-NH2 may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized, especially at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues in peptides can be substituted with other residues to modify their properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques are employed.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
H-Leu-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Leu-Leu-NH2: has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and interactions with other biomolecules.
Medicine: Potential therapeutic applications, including drug delivery and as a component of peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and as a tool in biotechnology research.
Mechanism of Action
The mechanism of action of H-Leu-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Leu-Leu-NH2 involves its interaction with cellular membranes and other biomolecules. Peptides like this one can penetrate cell membranes, facilitating the delivery of therapeutic agents or acting as signaling molecules. The specific molecular targets and pathways depend on the peptide’s sequence and structure.
Comparison with Similar Compounds
Similar Compounds
H-Leu-Leu-Lys-Leu-Leu-Lys-Leu-Leu-Lys-Leu-Leu-Lys-Leu-Leu-NH2: A similar peptide with a slightly different sequence.
H-Lys-Leu-Leu-Lys-Leu-Leu-Lys-Leu-Leu-Lys-Leu-Leu-Lys-Leu-Leu-NH2: Another variant with a different arrangement of lysine and leucine residues.
Uniqueness
H-Leu-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Leu-Leu-NH2: is unique due to its specific sequence, which influences its biological activity and interactions. The presence of multiple lysine residues may enhance its ability to interact with negatively charged cellular components, making it a valuable tool in research and therapeutic applications.
Biological Activity
The compound H-Leu-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Leu-Leu-NH2 , a peptide consisting of multiple leucine (Leu) and lysine (Lys) residues, has garnered attention in the field of biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The peptide is characterized by a sequence of leucine and lysine residues, which are known for their roles in protein structure and function. The amino acid composition is crucial for the peptide's biological activity, influencing its interaction with various biological targets.
| Component | Chemical Formula | Molecular Weight |
|---|---|---|
| H-Leu-Lys... | C18H36N4O4 | 384.51 g/mol |
- Opioid Receptor Interaction : Similar bioactive peptides have been shown to interact with opioid receptors, suggesting that H-Leu-Lys... may exhibit analgesic properties. Studies indicate that modifications in peptide structure can enhance binding affinity and specificity towards these receptors .
- Antinociceptive Effects : Research has demonstrated that peptides with similar structures exhibit antinociceptive effects in animal models. For instance, certain derivatives have been tested for their ability to alleviate pain, showing promising results in preclinical studies .
- Anticonvulsant Activity : Some studies indicate potential anticonvulsant properties attributed to structural analogs of this peptide. The mechanism may involve modulation of sodium channels, which are critical in neuronal excitability .
Pharmacological Studies
Recent pharmacological investigations have focused on the synthesis and characterization of H-Leu-Lys... derivatives to evaluate their therapeutic potential. Key findings include:
- In Vivo Studies : Animal models have been employed to assess the efficacy of these peptides in pain management and seizure control. For example, a study noted that certain analogs exhibited significant reductions in seizure frequency compared to control groups .
- Stability and Bioavailability : The stability of peptides in biological systems is crucial for their therapeutic application. Research indicates that modifications can enhance gut stability and bioavailability, which are vital for oral administration .
Case Studies
- Analgesic Peptide Derivatives : One study synthesized various analogs of H-Leu-Lys... and tested their efficacy on opioid receptors. Results showed that certain modifications led to increased potency and reduced side effects associated with traditional opioids .
- Anticonvulsant Testing : A derivative containing Dap (2,3-diaminopropanoic acid) was found to exhibit superior anticonvulsant activity compared to the parent compound, highlighting the importance of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
